molecular formula C13H14N2O2 B13868712 Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate

Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate

Cat. No.: B13868712
M. Wt: 230.26 g/mol
InChI Key: DHKYGIGNZNPZMW-UHFFFAOYSA-N
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Description

Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate typically involves the formation of the imidazole ring followed by the attachment of the phenyl and methyl acetate groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)8-11-4-2-3-5-12(11)9-15-7-6-14-10-15/h2-7,10H,8-9H2,1H3

InChI Key

DHKYGIGNZNPZMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1CN2C=CN=C2

Origin of Product

United States

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